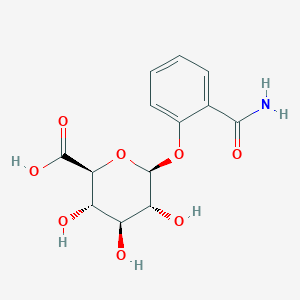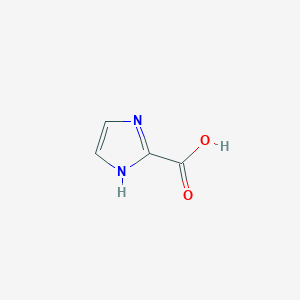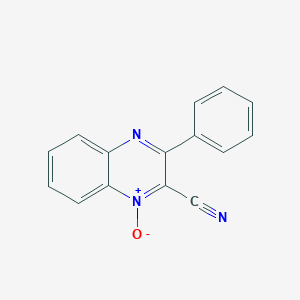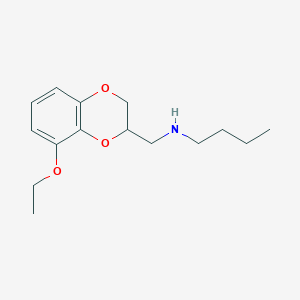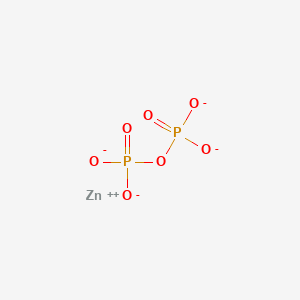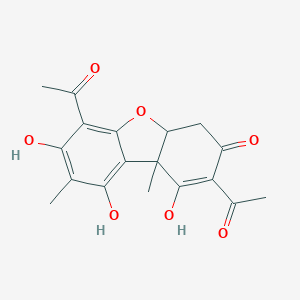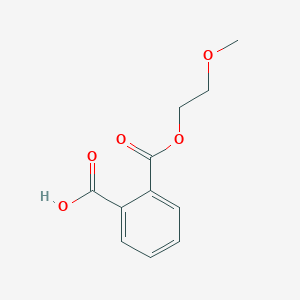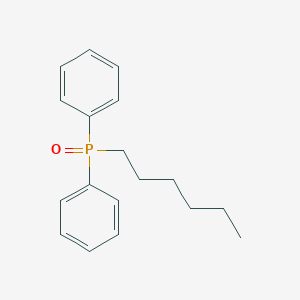
Phosphine oxide, hexyldiphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine oxide, hexyldiphenyl- (HDPPO) is a type of phosphine oxide compound that has gained significant attention in the scientific community due to its unique properties. HDPPO is widely used in various scientific research applications, including as a solvent, catalyst, and a fluorescent probe.
Mécanisme D'action
The mechanism of action of Phosphine oxide, hexyldiphenyl- is not fully understood. However, it is believed that Phosphine oxide, hexyldiphenyl- acts as a nucleophile and reacts with electrophiles to form stable adducts. Additionally, Phosphine oxide, hexyldiphenyl- is believed to act as a radical scavenger, which can prevent oxidative damage to cells and tissues.
Effets Biochimiques Et Physiologiques
Phosphine oxide, hexyldiphenyl- has been shown to have several biochemical and physiological effects. In vitro studies have shown that Phosphine oxide, hexyldiphenyl- can inhibit the growth of cancer cells and induce apoptosis. Additionally, Phosphine oxide, hexyldiphenyl- has been shown to have antioxidant properties, which can protect cells and tissues from oxidative damage. However, the physiological effects of Phosphine oxide, hexyldiphenyl- in vivo are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
Phosphine oxide, hexyldiphenyl- has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used as a solvent, catalyst, or fluorescent probe. Additionally, Phosphine oxide, hexyldiphenyl- is relatively non-toxic and can be used in a wide range of concentrations. However, Phosphine oxide, hexyldiphenyl- has several limitations for lab experiments. It is a relatively expensive compound, which can limit its use in large-scale experiments. Additionally, Phosphine oxide, hexyldiphenyl- has a relatively low solubility in water, which can limit its use in aqueous solutions.
Orientations Futures
There are several future directions for the research of Phosphine oxide, hexyldiphenyl-. One potential area of research is the development of new synthesis methods for Phosphine oxide, hexyldiphenyl-, which can reduce the cost and increase the yield of the compound. Additionally, further studies are needed to understand the mechanism of action of Phosphine oxide, hexyldiphenyl-, particularly in vivo. Finally, there is a need for further research on the potential therapeutic applications of Phosphine oxide, hexyldiphenyl-, particularly in cancer treatment and antioxidant therapy.
Conclusion:
In conclusion, Phosphine oxide, hexyldiphenyl- is a unique phosphine oxide compound that has gained significant attention in the scientific community due to its diverse range of applications. Phosphine oxide, hexyldiphenyl- is commonly used as a solvent, catalyst, and a fluorescent probe in various scientific research applications. The mechanism of action of Phosphine oxide, hexyldiphenyl- is not fully understood, but it is believed to act as a nucleophile and a radical scavenger. Phosphine oxide, hexyldiphenyl- has several biochemical and physiological effects, including antioxidant properties and the ability to inhibit cancer cell growth. Phosphine oxide, hexyldiphenyl- has several advantages for lab experiments, including its stability and non-toxicity, but also has limitations such as its cost and low solubility in water. Finally, there are several future directions for the research of Phosphine oxide, hexyldiphenyl-, including the development of new synthesis methods, further studies on its mechanism of action, and potential therapeutic applications.
Méthodes De Synthèse
Phosphine oxide, hexyldiphenyl- can be synthesized using a variety of methods, including the reaction of hexyldiphenylphosphine with hydrogen peroxide or the reaction of hexyldiphenylphosphine with oxygen in the presence of a catalyst. The most commonly used method for synthesizing Phosphine oxide, hexyldiphenyl- is the reaction of hexyldiphenylphosphine with hydrogen peroxide in the presence of a catalyst such as molybdenum trioxide.
Applications De Recherche Scientifique
Phosphine oxide, hexyldiphenyl- has been widely used in various scientific research applications due to its unique properties. It is commonly used as a solvent for various organic compounds, including aromatic hydrocarbons, alcohols, and ketones. Phosphine oxide, hexyldiphenyl- is also used as a catalyst in various chemical reactions, including the oxidation of alcohols and the reduction of ketones. Additionally, Phosphine oxide, hexyldiphenyl- is used as a fluorescent probe in biological imaging and sensing applications.
Propriétés
Numéro CAS |
19259-70-2 |
|---|---|
Nom du produit |
Phosphine oxide, hexyldiphenyl- |
Formule moléculaire |
C18H23OP |
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
[hexyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C18H23OP/c1-2-3-4-11-16-20(19,17-12-7-5-8-13-17)18-14-9-6-10-15-18/h5-10,12-15H,2-4,11,16H2,1H3 |
Clé InChI |
JAGMIDWNYDXFLD-UHFFFAOYSA-N |
SMILES |
CCCCCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canonique |
CCCCCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Synonymes |
HEXYLDIPHENYLPHOSPHINE OXIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazol-1-ol](/img/structure/B96596.png)
